
(2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and methoxy groups attached to a tetrahydropyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of specific catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include protecting groups like TBDMS (tert-butyldimethylsilyl) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This may include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound may be studied for its potential role in biochemical pathways or as a ligand for specific enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-methoxyhexanal: A similar compound with a different arrangement of hydroxyl and methoxy groups.
(2R,4S,5S)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: A simpler analog with fewer hydroxyl groups.
Propiedades
Fórmula molecular |
C20H36O16 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
(2R,4S,5S)-2-[(4R,6R)-6-[(3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3/t6?,7?,8?,9-,10+,11-,12-,13?,14?,15?,16-,17?,18+,19-,20-/m1/s1 |
Clave InChI |
GFZFEWWPMNSVBS-MLKPWELNSA-N |
SMILES isomérico |
COCC1[C@H]([C@@H](C([C@H](O1)OC2[C@@H](C([C@H](OC2CO)O[C@H]3[C@@H](C([C@H](OC3CO)OC)O)O)O)O)O)O)O |
SMILES canónico |
COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)

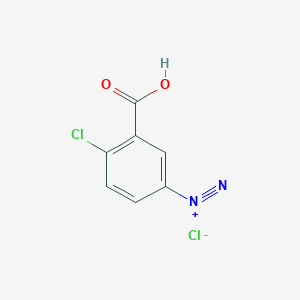
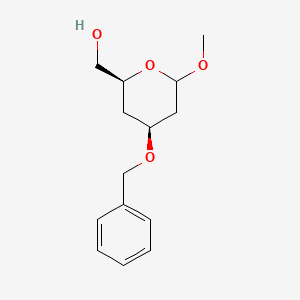
amino]-4-fluoro-](/img/structure/B11825541.png)
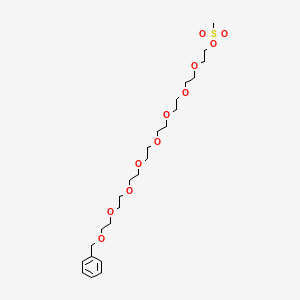
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
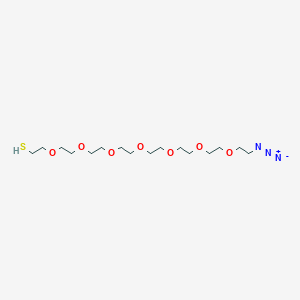
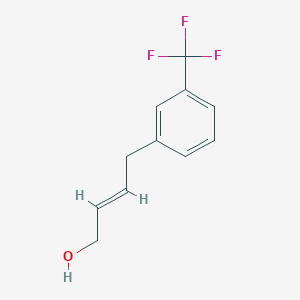
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)




